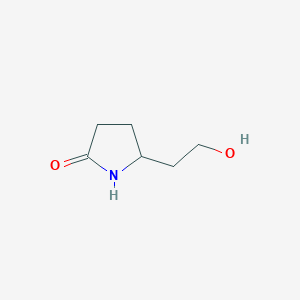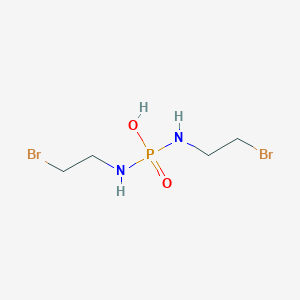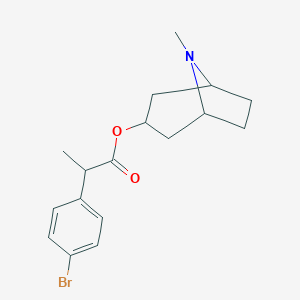
Lasofoxifene 2-Oxide
Übersicht
Beschreibung
Lasofoxifene 2-Oxide is a derivative of lasofoxifene, a nonsteroidal selective estrogen receptor modulator (SERM). Lasofoxifene is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound, with the molecular formula C28H29NO3, is a biochemical compound used in proteomics research .
Vorbereitungsmethoden
The synthesis of lasofoxifene and its derivatives, including lasofoxifene 2-Oxide, involves multi-component coupling reactions. One method involves a Lewis acid-mediated three-component coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of HfCl4 . This reaction produces a common synthetic intermediate, which undergoes further reactions to yield lasofoxifene . Another method involves the epoxidation of 6-methoxy-1-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-3,4-dihydronaphthalene by m-CPBA, followed by treatment with phenyl magnesium bromide/cerium chloride and subsequent acid treatment .
Analyse Chemischer Reaktionen
Lasofoxifene 2-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-CPBA for epoxidation and phenyl magnesium bromide for Grignard reactions . The major products formed from these reactions include ketones and other derivatives of lasofoxifene .
Wissenschaftliche Forschungsanwendungen
Lasofoxifene 2-Oxide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein interactions and functions . In medicine, lasofoxifene has shown promise in reducing the incidence of breast cancer in postmenopausal women with osteoporosis . It is also being investigated as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer .
Wirkmechanismus
Lasofoxifene 2-Oxide exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity . This binding mimics the positive effects of estrogen on bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity . The compound also alters the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, which plays a crucial role in bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Lasofoxifene 2-Oxide is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it has a higher affinity for estrogen receptors and greater oral bioavailability . Unlike tamoxifen and raloxifene, lasofoxifene has shown a significantly higher reduction in the incidence of estrogen receptor-positive breast cancers . Other similar compounds include nafoxidine and its positional isomers, which are synthesized using similar multi-component coupling reactions .
Eigenschaften
IUPAC Name |
1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAWBLHDMBREC-NAKRPHOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437841 | |
| Record name | Lasofoxifene 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366017-88-1 | |
| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)




![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)






